(S,R,S)-AHPC-PEG3-propionic acid: A Technical Guide for Researchers in Targeted Protein Degradation
(S,R,S)-AHPC-PEG3-propionic acid: A Technical Guide for Researchers in Targeted Protein Degradation
CAS Number: 2140807-42-5
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals engaged in targeted protein degradation (TPD). It focuses on (S,R,S)-AHPC-PEG3-propionic acid, a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a high-affinity (S,R,S)-AHPC ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a 3-unit polyethylene (B3416737) glycol (PEG) linker to a terminal propionic acid group, which allows for conjugation to a target protein ligand.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of (S,R,S)-AHPC-PEG3-propionic acid is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2140807-42-5 | [3] |
| Molecular Formula | C₃₂H₄₆N₄O₉S | [3] |
| Molecular Weight | 662.79 g/mol | [3] |
Role in PROTAC Technology
(S,R,S)-AHPC-PEG3-propionic acid is an essential component in the construction of VHL-based PROTACs. The (S,R,S)-AHPC moiety serves as the E3 ligase-recruiting ligand, while the PEG3 linker provides the necessary spacing and flexibility to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. The terminal propionic acid enables covalent attachment to a ligand designed to bind a specific protein of interest (POI).
The fundamental mechanism of action for a PROTAC synthesized using this linker is the hijacking of the cell's natural ubiquitin-proteasome system. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Quantitative Data
The efficacy of a PROTAC is influenced by factors such as its binding affinity to both the target protein and the E3 ligase, as well as the stability of the ternary complex. The length of the PEG linker is a critical parameter affecting these interactions. Research by Chan et al. (2018) on BET bromodomain degraders highlighted the marked dependency of degradation activity on linker length. While specific degradation data for a PROTAC utilizing the (S,R,S)-AHPC-PEG3-propionic acid linker was not explicitly detailed in the provided search results, the study underscores the importance of linker optimization. For instance, in their study, shorter linkers generally proved less efficient in forming a ternary complex and inducing protein degradation.[4]
The following table presents representative data for a VHL-based BET degrader, MZP-55, which incorporates a different linker, to illustrate the types of quantitative metrics used to evaluate PROTAC performance.
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Kd) to VCB | 105 ± 24 nM | - | [5] |
| Anti-proliferative Activity (pEC50) | 7.31 ± 0.03 | MV4;11 | [5] |
| Anti-proliferative Activity (pEC50) | 6.57 ± 0.02 | HL60 | [5] |
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and evaluation of PROTACs using (S,R,S)-AHPC-PEG3-propionic acid.
PROTAC Synthesis via Amide Coupling
This protocol describes the conjugation of an amine-containing target protein ligand to (S,R,S)-AHPC-PEG3-propionic acid.
Materials:
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(S,R,S)-AHPC-PEG3-propionic acid
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Amine-containing target protein ligand
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Amide coupling reagents (e.g., HATU, HBTU/HOBt)
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Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
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Dissolve (S,R,S)-AHPC-PEG3-propionic acid in anhydrous DMF under an inert atmosphere.
-
Add the coupling reagent (e.g., HATU) and base (e.g., DIPEA) to activate the carboxylic acid. Stir for 15-30 minutes at room temperature.
-
In a separate vial, dissolve the amine-containing target protein ligand in anhydrous DMF.
-
Add the activated (S,R,S)-AHPC-PEG3-propionic acid solution to the target protein ligand solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by LC-MS.
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Upon completion, purify the PROTAC using reverse-phase preparative HPLC.
-
Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution in DMSO
-
Lysis buffer
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
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Treat cells with varying concentrations of the PROTAC or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
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Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the target protein band intensity to the loading control to determine the extent of degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol can be used to confirm the formation of the ternary complex (Target Protein-PROTAC-VHL).
Materials:
-
Cells treated with the PROTAC and a proteasome inhibitor (to prevent degradation of the target)
-
Co-IP lysis buffer
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Antibody against the target protein or VHL
-
Protein A/G magnetic beads
-
Wash and elution buffers
Procedure:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132).
-
Lyse the cells and pre-clear the lysate.
-
Incubate the lysate with an antibody against the target protein or VHL overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against the target protein and VHL to confirm their co-precipitation.
Conclusion
(S,R,S)-AHPC-PEG3-propionic acid is a valuable chemical tool for the development of VHL-recruiting PROTACs. Its well-defined structure, featuring a potent VHL ligand, a flexible PEG3 linker, and a reactive handle for conjugation, facilitates the rational design and synthesis of degraders against a wide range of therapeutic targets. The experimental protocols provided herein offer a foundation for researchers to synthesize and evaluate novel PROTACs, contributing to the advancement of targeted protein degradation as a therapeutic modality.
